[1-(Trifluoromethyl)cyclobutyl]methanethiol
Description
Properties
IUPAC Name |
[1-(trifluoromethyl)cyclobutyl]methanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3S/c7-6(8,9)5(4-10)2-1-3-5/h10H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHLBMUBAHHLRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CS)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Trifluoromethyl)cyclobutyl]methanethiol typically involves the introduction of a trifluoromethyl group to a cyclobutyl ring, followed by the attachment of a methanethiol group. One common method includes the reaction of cyclobutyl derivatives with trifluoromethylating agents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis is optimized for efficiency and cost-effectiveness. The process includes the careful control of temperature, pressure, and reaction time to maximize the output while minimizing by-products and waste.
Chemical Reactions Analysis
Thiol-Specific Reactivity
The thiol (-SH) group in [1-(Trifluoromethyl)cyclobutyl]methanethiol is expected to exhibit classic nucleophilic and oxidative behavior:
-
Oxidation to Disulfides : Air or mild oxidants (e.g., I₂, H₂O₂) could convert the thiol to a disulfide ([1-(Trifluoromethyl)cyclobutyl]methyldisulfide). This is a hallmark reaction for thiols .
-
Alkylation Reactions : The thiol may undergo alkylation with alkyl halides or epoxides to form thioethers. For example, reaction with methyl iodide would yield [1-(Trifluoromethyl)cyclobutyl]methyl methyl sulfide .
Trifluoromethyl Cyclobutane Core Reactivity
The trifluoromethyl-cyclobutyl scaffold is known for unique steric and electronic properties:
Functionalization via Sulfur Tetrafluoride (SF₄)
While not directly studied for the thiol derivative, SF₄-mediated fluorination is a key route for related compounds:
-
Carboxylic Acid to CF₃ Conversion : Cyclobutylcarboxylic acids react with SF₄ to form trifluoromethyl cyclobutanes . For this compound, analogous fluorination might target any carboxylic acid precursors during synthesis .
Metabolic and Stability Considerations
-
Oxidative Metabolism : The thiol group is prone to oxidation in vivo, forming sulfonic acids or conjugating with glutathione. Steric shielding by the cyclobutane may slow this process .
-
Hydrolytic Stability : The CF₃ group’s hydrophobicity enhances resistance to hydrolysis, as seen in CF₃-cyclobutane analogs .
Comparative Reactivity Table
Key Research Gaps
-
No direct studies on this compound were identified in the surveyed literature. Experimental validation of its reactivity (e.g., kinetic studies, catalytic applications) is needed.
-
The steric effects of the cyclobutane ring on thiolate nucleophilicity remain uncharacterized.
Scientific Research Applications
[1-(Trifluoromethyl)cyclobutyl]methanethiol: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of [1-(Trifluoromethyl)cyclobutyl]methanethiol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. The thiol group can form covalent bonds with specific amino acids in proteins, potentially altering their function and activity.
Comparison with Similar Compounds
Key Observations:
Ring Strain and Stability :
- Cyclobutane derivatives (Target, ) exhibit lower ring strain than cyclopropane analogs (), enhancing thermal stability and reducing reactivity in ring-opening reactions .
- The oxane ring in (6-membered) is strain-free, favoring conformational flexibility.
Functional Group Reactivity :
- Thiol (-SH) vs. Alcohol (-OH) : The target compound’s thiol group is more acidic (pKa ~10–11) than the alcohol groups in (pKa ~16–19) and , enabling nucleophilic reactions under milder conditions. Thiols also oxidize readily to disulfides, a property absent in alcohols .
- Amine (-NH₂) : Compounds and are amines, which are basic (pKa ~10.27 for ) and participate in hydrogen bonding or salt formation (e.g., HCl salt in ), enhancing solubility in polar solvents .
Substituent Effects: The trifluoromethyl (-CF₃) group in all compounds enhances lipophilicity and metabolic stability. The methanethiol group in the target compound offers unique reactivity for forming thioethers or metal complexes, unlike the ester group in or the hydroxyl group in .
Physicochemical Property Trends
Biological Activity
[1-(Trifluoromethyl)cyclobutyl]methanethiol is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a methanethiol group. This unique structure imparts distinct chemical properties that may influence its biological activity. The compound has garnered interest for its potential applications in medicinal chemistry and biochemistry, particularly in drug development and interactions with biomolecules.
The synthesis of this compound typically involves the introduction of a trifluoromethyl group to a cyclobutyl derivative, followed by the attachment of a methanethiol group. Common synthetic routes include:
- Trifluoromethylation : Using trifluoromethylating agents on cyclobutyl derivatives.
- Thiol Addition : Subsequent addition of methanethiol under controlled conditions.
Table 1: Key Synthetic Routes
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Trifluoromethylation | Cyclobutyl derivative + Trifluoromethylating agent | Formation of trifluoromethylated cyclobutyl |
| Thiol Addition | Trifluoromethylated cyclobutyl + Methanethiol | Formation of this compound |
The biological activity of this compound is hypothesized to stem from its ability to interact with various biomolecules through its functional groups. The trifluoromethyl group enhances lipophilicity, facilitating interactions with hydrophobic regions of target proteins. The thiol group can form covalent bonds with specific amino acids, potentially altering protein function.
Potential Biological Targets
- Enzymes : Interaction with enzymes may lead to inhibition or activation, influencing metabolic pathways.
- Receptors : Binding to receptor sites could modulate signaling pathways, impacting cellular responses.
Biological Activity Studies
Recent investigations have focused on the compound's potential therapeutic applications. For instance, studies have explored its role as a building block in drug design and its interactions with various biological systems.
Case Study: Antitumor Activity
In a preliminary study, this compound was tested for antitumor activity against various cancer cell lines. The results indicated moderate cytotoxic effects, warranting further investigation into its mechanism and efficacy.
Table 2: Antitumor Activity Data
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HCT116 | 12.5 | Moderate cytotoxicity observed |
| MCF-7 | 15.0 | Potential for further optimization |
| A549 | 20.0 | Requires additional structural modifications |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key factors include:
- Solubility : The compound's solubility in various solvents affects bioavailability.
- Metabolism : Investigations into metabolic pathways are necessary to assess safety and efficacy.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for [1-(Trifluoromethyl)cyclobutyl]methanethiol, and what reaction conditions optimize yield?
- Methodology : Synthesis typically involves three stages:
Cyclobutane Ring Formation : Utilize [2+2] photocycloaddition or strain-driven cyclization of alkenes to construct the cyclobutane core .
Trifluoromethyl Introduction : React the cyclobutyl intermediate with trifluoromethyl iodide (CF₃I) or (trifluoromethyl)copper complexes under catalytic conditions (e.g., Pd or Cu catalysts) .
Thiol Functionalization : Introduce the thiol (-SH) group via nucleophilic substitution (e.g., using NaSH or thiourea) or radical thiol-ene chemistry .
- Optimization : Control temperature (0–25°C), inert atmosphere, and stoichiometric excess of CF₃I (1.5–2.0 eq.) to minimize byproducts like disulfides .
Q. How can researchers characterize this compound’s purity and structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl integration (δ -60 to -70 ppm); ¹H NMR for cyclobutane protons (δ 2.5–4.0 ppm, multiplet) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected m/z ~198.06) .
- FT-IR : S-H stretch (~2550 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
Q. What physicochemical properties are critical for handling this compound in laboratory settings?
- Key Properties :
- Molecular Weight : 198.06 g/mol (calculated from C₆H₉F₃S).
- Solubility : Lipophilic (logP ~2.5); soluble in THF, DCM, and DMSO; limited aqueous solubility .
- Stability : Air-sensitive due to thiol oxidation; store under N₂ at -20°C with stabilizers (e.g., BHT) .
Advanced Research Questions
Q. How does the thiol group in this compound influence its reactivity in organometallic coupling reactions?
- Mechanistic Insight : The thiol acts as a soft nucleophile, participating in:
- Metal Coordination : Forms stable complexes with Au(I) or Pd(II), enabling catalytic cycles in cross-couplings .
- Disulfide Formation : Oxidizes readily (e.g., with I₂ or O₂), requiring reducing agents (e.g., TCEP) to maintain monomeric thiol .
- Case Study : Use in Ullmann-type couplings with aryl halides, achieving C-S bond formation at 80°C with CuI/ligand systems .
Q. What role does the trifluoromethyl group play in enhancing metabolic stability for drug candidates derived from this compound?
- Biological Rationale : The CF₃ group increases lipophilicity (improving membrane permeability) and resists oxidative metabolism by cytochrome P450 enzymes. This enhances pharmacokinetic profiles in lead compounds .
- Experimental Validation : Comparative studies with non-fluorinated analogs show ~3-fold longer half-life (t₁/₂) in hepatic microsomes .
Q. How do steric effects from the cyclobutane ring impact the compound’s stability under thermal or photolytic conditions?
- Thermal Stability : Cyclobutane’s ring strain (angle strain ~30°) increases susceptibility to retro-[2+2] reactions above 80°C. Kinetic studies via DSC reveal decomposition onset at ~120°C .
- Photostability : UV exposure (254 nm) induces ring-opening; use amber glassware and radical quenchers (e.g., BHT) to mitigate degradation .
Q. What computational approaches predict the compound’s binding affinity to biological targets like cysteine proteases?
- Methods :
- Docking Simulations : AutoDock Vina or Schrödinger Suite to model thiol-cysteine interactions (e.g., papain-like proteases) .
- MD Simulations : Assess binding pose stability over 100 ns trajectories (RMSD <2.0 Å indicates robust interactions) .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Case Analysis : Discrepancies in yields (40–75%) arise from:
- Purification Methods : Column chromatography (silica) vs. distillation (reduces thiol oxidation losses) .
- Catalyst Selection : Pd/C vs. CuBr; the latter minimizes β-hydride elimination in trifluoromethylation .
- Recommendation : Optimize via Design of Experiments (DoE) with variables like catalyst loading and temperature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
